molecular formula C11H17NO2 B3045563 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- CAS No. 109926-16-1

1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-

Cat. No. B3045563
CAS RN: 109926-16-1
M. Wt: 195.26 g/mol
InChI Key: WTAVVEWYSBIMAF-UHFFFAOYSA-N
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Description

1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, also known as PMMA, is a psychoactive drug that belongs to the amphetamine class. PMMA is a synthetic drug that has been used for recreational purposes due to its euphoric and stimulating effects. However, PMMA is not approved for medical use and is considered a dangerous drug due to its potential for toxicity and overdose.

Scientific Research Applications

Metabolic Studies

  • Metabolism in Rat Urine : 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally related to 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, showed metabolites in rat urine. Identified metabolites included compounds like 1-(3, 4-dihydroxyphenyl)-2-propanone and 1-(3, 4-dihydroxyphenyl)-2-propanol. These compounds were excreted as sulphate and glucuronide conjugates (Jodynis-Liebert, 1993).

Chemical Synthesis

  • Synthesis of Beta-Blockers : Compounds like 1-amino-3-aryloxy-2-propanols, closely related to the subject compound, have been synthesized and examined for their potential as cardioselective beta-blockers. The introduction of specific functional groups led to highly selective agents (Hoefle et al., 1975).

  • Synthesis of Uterine Relaxants : Another application is in the synthesis of novel compounds like 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which were designed and synthesized for their potent uterine relaxant activity (Viswanathan et al., 2005).

  • Synthesis of Lignin Compounds : 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a derivative, was synthesized from eugenol and used in studies related to lignin, a major component of wood (Pepper et al., 1971).

  • Catalytic Amination Studies : The amination of 1-methoxy-2-propanol, a compound related to the subject molecule, was studied using a nickel-on-silica catalyst, highlighting its potential in producing amines (Bassili & Baiker, 1990).

  • Synthesis of Neuroprotectants : 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a structurally related compound, has been identified as a potent and selective NMDA antagonist with potential as a neuroprotective agent (Chenard et al., 1995).

properties

IUPAC Name

3-[(2-methoxyphenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13/h2-3,5-6,12-13H,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVVEWYSBIMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329220
Record name 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol

CAS RN

109926-16-1
Record name 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner to Reference Example 23, 3-amino-1-propanol (27.0 g) was reacted with 2-methoxybenzylchloride (5.00 g) to obtain 3-(2-methoxybenzylamino)-1-propanol (3.48 g, 50%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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